methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate
Description
Methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate is a triazole-furan hybrid compound characterized by:
- Core structure: A 4H-1,2,4-triazole ring substituted at position 3 with a thioether-linked methyl group.
- Substituents: A 5-methyl group on the triazole ring. A furan-2-carboxylate ester (methyl ester) attached via a methylene-thio bridge. This structure combines the electron-rich furan ring with the heterocyclic versatility of 1,2,4-triazole, making it a candidate for diverse biological and material applications.
Properties
IUPAC Name |
methyl 5-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-6-11-10(13-12-6)17-5-7-3-4-8(16-7)9(14)15-2/h3-4H,5H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWWFXFIZOMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC=C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by data tables and relevant research findings.
The compound belongs to the class of triazole derivatives, which are recognized for their broad spectrum of biological activities including antifungal, antibacterial, antiviral, and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
2. Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with appropriate furoate derivatives. The reaction conditions often include the use of solvents such as ethanol or DMF and catalysts like triethylamine to facilitate the formation of the desired product.
3.1 Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 μg/mL |
| This compound | Candida albicans | 1.0 μg/mL |
These results indicate that the compound possesses notable antibacterial and antifungal activities comparable to established antibiotics .
3.2 Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH and ABTS assays. The compound demonstrated an IC50 value of 0.397 μM in the ABTS assay, indicating strong radical scavenging activity .
The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example:
- Thymidine Kinase Inhibition : Docking studies suggest that this compound binds effectively to thymidine kinase with a binding energy of -7.292 kcal/mol . This interaction may disrupt nucleotide synthesis in pathogens.
Case Study 1: Antibacterial Efficacy
A study compared the antibacterial effectiveness of this compound against various strains of bacteria. Results indicated that it outperformed traditional antibiotics in certain strains.
Case Study 2: Antioxidant Properties
In vitro experiments demonstrated that the compound significantly reduced oxidative stress markers in cell lines exposed to free radicals.
6. Conclusion
This compound exhibits promising biological activities including antimicrobial and antioxidant effects. Its potential as a therapeutic agent warrants further investigation into its mechanisms and applications in drug development.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate is primarily recognized for its potential as a therapeutic agent. The triazole moiety in its structure is known for a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial activity. For instance, compounds containing the 1,2,4-triazole scaffold have been shown to inhibit various strains of bacteria and fungi. A study highlighted the synthesis of novel triazole derivatives that displayed potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .
Anticancer Potential
The compound's anticancer properties have been explored through various studies. Triazole derivatives have been identified as potential inhibitors of aromatase enzymes, which are crucial in estrogen biosynthesis and are often overexpressed in breast cancer . Additionally, some studies have reported that triazole-based compounds can induce apoptosis in cancer cells through different mechanisms .
Agricultural Applications
The agricultural sector has also seen the incorporation of this compound as a fungicide and herbicide.
Fungicidal Properties
Triazole compounds are widely used in agriculture for their fungicidal properties. They inhibit the synthesis of ergosterol in fungal cell membranes, effectively controlling fungal pathogens in crops. The application of such compounds can lead to improved crop yields and reduced losses due to fungal infections .
Herbicidal Activity
In addition to fungicidal effects, certain triazole derivatives have shown herbicidal activity against a variety of weeds. This property is beneficial for enhancing crop production while minimizing competition from unwanted plants .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science.
Nonlinear Optical Materials
Recent studies have investigated the nonlinear optical properties of triazole derivatives for potential use in photonic devices. The incorporation of triazole units into polymer matrices has been shown to enhance their optical nonlinearities, making them suitable for applications in telecommunications and imaging technologies .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial | PMC9786072 | Significant antibacterial activity against S. aureus |
| Anticancer | PMC7807778 | Induction of apoptosis in cancer cells |
| Agricultural Fungicide | MDPI (2023) | Effective control of fungal pathogens |
| Nonlinear Optics | MDPI (2024) | Enhanced optical nonlinearities in polymer matrices |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Comparative Insights
Electronic and Steric Effects
- Triazole Substitution: The 5-methyl group on the target compound’s triazole (vs. Electron-withdrawing groups (e.g., trifluoromethyl in 6l) increase stability but may reduce nucleophilicity compared to the target’s methyl-furan ester .
Thioether-Linked Groups :
- The methyl-furan ester in the target compound offers a balance of polarity (from the ester) and aromaticity (from furan), contrasting with hydrophobic chains (e.g., butyl in 5m) or charged moieties (e.g., piperazinium in ).
- Fluorinated analogs (e.g., 5q) exhibit enhanced bioavailability due to fluorine’s electronegativity and metabolic resistance .
Physicochemical Properties
- Melting Points :
- Solubility :
- The methyl ester in the target compound likely confers moderate lipophilicity (logP ~2–3), contrasting with the hydrophilic piperazinium salt or polar sodium carboxylates (e.g., URAT1 inhibitors in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
